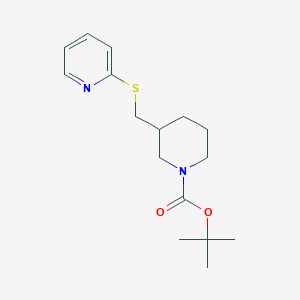

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate

Overview

Description

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H24N2O2S It is a piperidine derivative that features a tert-butyl ester group and a pyridin-2-ylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridin-2-ylthiomethyl reagents under controlled conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the pyridin-2-ylthio group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for the design of molecules that can interact with biological targets, such as enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl 2-methyl-4-(pyrrolidin-3-ylamino)piperidine-1-carboxylate

- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is unique due to the presence of the pyridin-2-ylthio group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The tert-butyl ester group also provides stability and can be easily modified to introduce other functional groups .

Biological Activity

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate (CAS No. 745066-48-2) is a piperidine derivative characterized by the presence of a pyridin-2-ylthio group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for drug development.

The molecular formula of this compound is CHNOS, with a molecular weight of 308.44 g/mol. The compound exhibits structural features that may influence its biological interactions, including the ability to form coordination bonds with metal ions and hydrogen bonds with amino acid residues in proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylthio group enhances the compound's ability to participate in biochemical reactions, potentially leading to enzyme inhibition or modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For example, studies have shown that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis . The inhibition of MMPs could suggest a potential application in cancer therapeutics.

Case Studies

A recent study evaluated the effects of similar piperidine derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in triple-negative breast cancer (TNBC) models while showing minimal effects on non-cancerous cells. This selectivity underscores the therapeutic potential of such compounds in targeting malignant cells while sparing normal tissues .

Comparative Analysis

A comparison with other similar compounds reveals that the unique substitution pattern of this compound may provide enhanced biological activity. For instance, related compounds lacking the pyridin-2-ylthio group exhibited reduced efficacy in enzyme inhibition assays .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

tert-butyl 3-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-7-13(11-18)12-21-14-8-4-5-9-17-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIWNRZIRETHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.